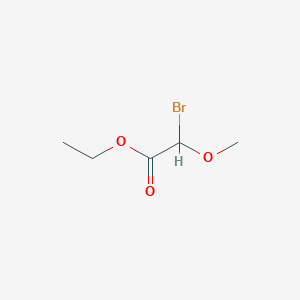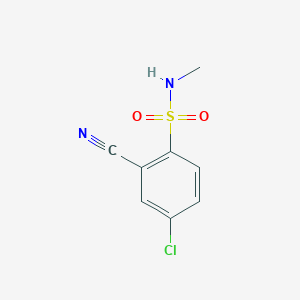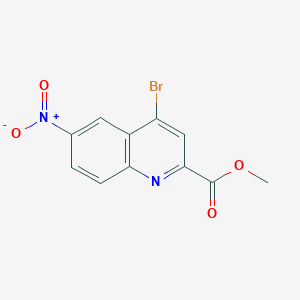
Acetic acid, 2-bromo-2-methoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is an organic compound with the molecular formula C6H11BrO3. It is a derivative of acetic acid, where the hydrogen atom in the methyl group is replaced by a bromine atom and the hydroxyl group is replaced by a methoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-bromo-2-methoxy-, ethyl ester typically involves the bromination of acetic acid derivatives. One common method involves the reaction of acetic acid with bromine in the presence of acetic anhydride and pyridine to form bromoacetic acid. This intermediate is then reacted with ethanol in the presence of sulfuric acid to produce the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-bromo-2-methoxy-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted acetic acid derivatives.
Hydrolysis: Acetic acid and ethanol.
Oxidation and Reduction: Corresponding acids or alcohols.
Applications De Recherche Scientifique
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of acetic acid, 2-bromo-2-methoxy-, ethyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, bromo-, ethyl ester: Similar structure but lacks the methoxy group.
Acetic acid, methoxy-, ethyl ester: Similar structure but lacks the bromine atom.
Bromoacetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Acetic acid, 2-bromo-2-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and properties. This makes it a versatile reagent in organic synthesis and valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C5H9BrO3 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-methoxyacetate |
InChI |
InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3 |
Clé InChI |
APCUBDDQHWZUHL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)












![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
